molecular formula C8H15NOSi B14664815 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- CAS No. 40326-20-3

3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-

Cat. No.: B14664815
CAS No.: 40326-20-3
M. Wt: 169.30 g/mol
InChI Key: WWNMTKNCFACRKM-UHFFFAOYSA-N
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Description

3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C8H15NOSi. It is characterized by the presence of a nitrile group (−C≡N) and a trimethylsilyl group (−Si(CH3)3) attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- typically involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate the compound’s reactivity and its ability to form diverse products .

Comparison with Similar Compounds

Similar Compounds

    3-Pentenenitrile: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    2-[(Trimethylsilyl)oxy]-3-butenenitrile: Similar structure but with a different alkene backbone.

    3-Butenenitrile, 2-[(trimethylsilyl)oxy]-: Another related compound with a shorter carbon chain.

Uniqueness

3-Pentenenitrile, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both the nitrile and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

40326-20-3

Molecular Formula

C8H15NOSi

Molecular Weight

169.30 g/mol

IUPAC Name

2-trimethylsilyloxypent-3-enenitrile

InChI

InChI=1S/C8H15NOSi/c1-5-6-8(7-9)10-11(2,3)4/h5-6,8H,1-4H3

InChI Key

WWNMTKNCFACRKM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)O[Si](C)(C)C

Origin of Product

United States

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